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Cat. No.: B15139131 Get Quote

Introduction

Cy3-PEG7-endo-BCN is a high-performance fluorescent probe designed for the efficient

labeling of azide-modified biomolecules in live cells and other biological systems. This reagent

combines the bright and photostable Cy3 fluorophore with a bicyclo[6.1.0]nonyne (BCN) moiety

through a seven-unit polyethylene glycol (PEG) linker. The endo isomer of BCN exhibits

excellent reactivity towards azides in copper-free, strain-promoted alkyne-azide cycloaddition

(SPAAC) reactions. This bioorthogonal ligation is characterized by its high efficiency, specificity,

and biocompatibility, making it an ideal tool for researchers in cell biology, immunology, and

drug development. The hydrophilic PEG7 linker enhances the solubility of the probe in aqueous

buffers and minimizes non-specific binding.

The Cy3 fluorophore is a well-characterized cyanine dye with a maximum excitation at

approximately 550 nm and a maximum emission at around 570 nm, making it compatible with

standard flow cytometry laser lines, such as the 532 nm or 561 nm laser.[1] Its brightness and

photostability ensure a strong and durable signal for the detection and quantification of labeled

cells by flow cytometry.

Applications in Flow Cytometry

The primary application of Cy3-PEG7-endo-BCN in flow cytometry is the detection and

quantification of cells that have been metabolically, enzymatically, or chemically engineered to

display azide groups on their surface or intracellularly. This enables a wide range of biological

investigations, including:
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Metabolic Labeling of Glycans: Cells can be cultured with azide-modified monosaccharide

precursors (e.g., N-azidoacetylmannosamine, ManNAz) to introduce azides into their cell

surface glycans. Subsequent labeling with Cy3-PEG7-endo-BCN allows for the analysis of

glycan expression and dynamics, which are crucial in development, cancer, and immunology.

Protein Labeling: Azide-bearing unnatural amino acids can be incorporated into proteins

during synthesis. Labeling with Cy3-PEG7-endo-BCN enables the detection and tracking of

specific protein populations.

Cell Proliferation Assays: Azide-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine

(EdU) followed by an azide-alkyne cycloaddition to introduce an azide, can be incorporated

into newly synthesized DNA. Subsequent labeling with Cy3-PEG7-endo-BCN provides a

robust method for measuring cell proliferation.

Tracking of Labeled Cells: Cells labeled with Cy3-PEG7-endo-BCN can be tracked in co-

culture experiments or in vivo studies.

Data Presentation
The following tables provide representative quantitative data for the use of Cy3-PEG7-endo-
BCN in flow cytometry. The data is compiled from studies using similar Cy3-BCN or other

azide-reactive Cy3 dyes and is intended to serve as a guideline for experimental design.

Table 1: Recommended Concentration Range for Cellular Labeling

Parameter Concentration Range Notes

Cy3-PEG7-endo-BCN 1 - 25 µM

The optimal concentration

should be determined

empirically for each cell type

and experimental condition.

Azide-Modified Cells 1 x 10^6 cells/mL

A sufficient cell density is

required for robust flow

cytometry analysis.

Table 2: Representative Mean Fluorescence Intensity (MFI) Data
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This table illustrates the expected change in MFI for azide-positive cells labeled with a Cy3-

BCN conjugate compared to negative controls.

Cell Population Treatment
Mean Fluorescence
Intensity (MFI)
(Arbitrary Units)

Fold Change over
Control

Jurkat Cells
No Azide Precursor,

Cy3-BCN
150 1.0

Jurkat Cells
Ac4ManNAz (25 µM),

Cy3-BCN (10 µM)
4500 30.0

Negative Control Cells No Labeling 50 -

Data is illustrative and based on typical results from SPAAC labeling experiments for flow

cytometry.

Experimental Protocols
Protocol 1: Cell Surface Labeling of Azide-Modified Glycans

This protocol describes the labeling of cell surface glycans in cells that have been metabolically

engineered to express azide groups.

Materials:

Cells of interest

Complete cell culture medium

N-azidoacetylmannosamine (ManNAz) or other appropriate azide-modified sugar

Phosphate-Buffered Saline (PBS), pH 7.4

Bovine Serum Albumin (BSA)

Cy3-PEG7-endo-BCN
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Anhydrous Dimethyl Sulfoxide (DMSO)

Flow cytometry tubes

Flow cytometer

Procedure:

Metabolic Labeling:

Culture cells in complete medium supplemented with an optimized concentration of the

azide-modified sugar (e.g., 25-50 µM ManNAz) for 1-3 days.

Culture a control cell population in parallel without the azide-modified sugar.

Cell Harvesting and Washing:

Harvest cells and wash them twice with cold PBS containing 1% BSA (FACS buffer).

Centrifuge at 300 x g for 5 minutes between washes.

Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

Preparation of Cy3-PEG7-endo-BCN Staining Solution:

Prepare a 10 mM stock solution of Cy3-PEG7-endo-BCN in anhydrous DMSO.

Dilute the stock solution in FACS buffer to the desired final concentration (e.g., 10 µM). It

is recommended to perform a titration to determine the optimal concentration.

SPAAC Labeling:

Add the diluted Cy3-PEG7-endo-BCN to the cell suspension.

Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal

time and temperature may need to be determined empirically.

Include a negative control of azide-negative cells stained with Cy3-PEG7-endo-BCN.
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Washing:

Wash the cells three times with FACS buffer to remove unbound probe.

Centrifuge at 300 x g for 5 minutes between washes.

Flow Cytometry Analysis:

Resuspend the final cell pellet in an appropriate volume of FACS buffer.

Analyze the cells on a flow cytometer equipped with a laser suitable for Cy3 excitation

(e.g., 532 nm or 561 nm) and an appropriate emission filter (e.g., 575/25 nm bandpass).

Gate on the cell population of interest based on forward and side scatter properties.

Quantify the fluorescence intensity of the Cy3 signal.

Protocol 2: Intracellular Labeling of Azide-Modified Proteins

This protocol is for labeling intracellular proteins that have been modified to contain azides, for

example, through the incorporation of an unnatural amino acid.

Materials:

In addition to the materials in Protocol 1:

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin in PBS)

Procedure:

Metabolic Labeling:

Culture cells with an azide-containing unnatural amino acid (e.g., azidohomoalanine) for a

desired period to allow for incorporation into newly synthesized proteins.

Cell Harvesting and Fixation:
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Harvest and wash the cells as described in Protocol 1.

Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room

temperature.

Wash the cells twice with PBS.

Permeabilization:

Resuspend the fixed cells in Permeabilization Buffer and incubate for 10-15 minutes at

room temperature.

Wash the cells once with Permeabilization Buffer.

SPAAC Labeling:

Resuspend the permeabilized cells in Permeabilization Buffer containing the desired

concentration of Cy3-PEG7-endo-BCN.

Incubate for 60 minutes at room temperature, protected from light.

Washing and Analysis:

Wash the cells three times with Permeabilization Buffer, followed by one wash with FACS

buffer.

Resuspend the cells in FACS buffer and analyze by flow cytometry as described in

Protocol 1.

Mandatory Visualization
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Caption: Experimental workflow for labeling azide-modified cells with Cy3-PEG7-endo-BCN for

flow cytometry.
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Caption: Signaling pathway for metabolic labeling and detection of cell surface glycans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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